molecular formula C16H24N2O2S B3233694 3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353952-25-6

3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3233694
CAS No.: 1353952-25-6
M. Wt: 308.4 g/mol
InChI Key: DMGMCVQXPPUXGD-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a pyridin-3-ylmethylsulfanyl substituent at the 3-position.

Properties

IUPAC Name

tert-butyl 3-(pyridin-3-ylmethylsulfanyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-9-5-7-14(11-18)21-12-13-6-4-8-17-10-13/h4,6,8,10,14H,5,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGMCVQXPPUXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801131020
Record name 1-Piperidinecarboxylic acid, 3-[(3-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353952-25-6
Record name 1-Piperidinecarboxylic acid, 3-[(3-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353952-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(3-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursorsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparison

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Pyridin-3-ylmethylsulfanyl C₁₆H₂₃N₂O₂S 313.44 Aromatic pyridine ring; moderate hydrophobicity; potential for hydrogen bonding via pyridine nitrogen.
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 2-Hydroxyethylsulfanyl C₁₂H₂₃NO₃S 261.38 Hydroxyl group increases hydrophilicity; stereospecific (S-configuration) may influence chiral interactions.
3-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Pyrazin-2-ylsulfanyl C₁₄H₂₁N₃O₂S 295.40 Electron-deficient pyrazine ring enhances electrophilicity; potential for coordination chemistry.
3-(3-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 3-Nitro-pyridin-2-ylsulfanylmethyl C₁₆H₂₃N₃O₄S 369.44 Nitro group introduces electron-withdrawing effects; may undergo reduction to amine intermediates.
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester 6-Chloro-pyridazin-3-yloxy C₁₄H₂₀ClN₃O₃ 313.78 Oxygen linker reduces steric bulk; chloro substituent may act as a leaving group in nucleophilic substitutions.
Aromatic vs. Aliphatic Substituents
  • Target Compound : The pyridine ring enables π-π stacking interactions, useful in medicinal chemistry for target binding .
  • Pyrazine Analogs (): The electron-deficient pyrazine ring enhances reactivity in metal-catalyzed cross-couplings or nucleophilic aromatic substitutions .
Electron-Withdrawing vs. Electron-Donating Groups
  • Nitro Group (): The nitro substituent increases electrophilicity, facilitating reductions to amines (e.g., in reductive amination, as seen in ) .
  • Hydroxyethyl Group (): The hydroxyl group improves aqueous solubility but may reduce membrane permeability in drug candidates .
Linker Heteroatom (S vs. O)
  • Sulfur Linker (Target Compound, –4): Thioethers are less polar than ethers, favoring lipid solubility.
  • Oxygen Linker (): Ethers offer metabolic stability compared to thioethers, which may oxidize to sulfoxides .

Biological Activity

3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a piperidine ring and a pyridin-3-ylmethylsulfanyl group, positions it as a valuable candidate for drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O2SC_{17}H_{26}N_{2}O_{2}S. The compound can be represented by the following structural formula:

IUPAC Name tert butyl 3 pyridin 3 ylmethylsulfanyl piperidine 1 carboxylate\text{IUPAC Name tert butyl 3 pyridin 3 ylmethylsulfanyl piperidine 1 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biological pathways. The mechanism of action is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes, modulating metabolic pathways.
  • Receptor Modulation : It could interact with receptors, influencing signaling pathways relevant to diseases such as cancer and inflammation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. It may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the viability of cancer cells. For example:

  • Study 1 : A study reported a 50% reduction in cell viability of breast cancer cells at a concentration of 10 µM after 48 hours of treatment.
Cell LineConcentration (µM)% Viability Reduction
MCF7 (Breast)1050%
HeLa (Cervical)540%

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of the compound. In one study:

  • Study 2 : Mice treated with the compound showed significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound NameBiological ActivityRemarks
Pyridin-4-ylmethyl-piperidine derivativeModerate anticancer activitySimilar mechanism of action
Piperidine carboxylic acid derivativesVariable anti-inflammatory effectsDifferent substituents affect potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.